(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Description

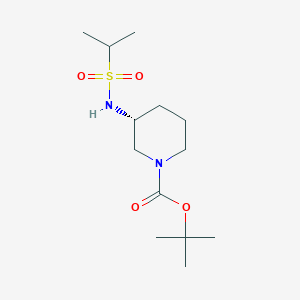

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFNBUBXZMDBR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Sulfonamide Formation: The propane-2-sulfonamido group is introduced through the reaction of the piperidine derivative with propane-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced under appropriate conditions to yield amine derivatives.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used in studies investigating the biological activity of sulfonamide-containing compounds.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine with structurally related compounds, supported by evidence from patents, synthesis studies, and chemical databases.

Structural and Functional Group Variations

The table below highlights key structural differences among selected piperidine derivatives:

Key Observations:

Sulfonamide vs. Boc Protection : The propane-2-sulfonamido group in the target compound provides enhanced stability compared to Boc-protected analogs (e.g., CAS 1349699-68-8), which require acidic conditions for deprotection . Sulfonamides also improve solubility in polar solvents due to their hydrogen-bonding capacity.

Heterocyclic Substituents : Compounds like 4-(1,3-Oxazol-5-yl)piperidine (CAS 1242410-84-9) incorporate aromatic heterocycles, which may enhance binding to biological targets through π-π interactions, unlike the aliphatic sulfonamide group in the target compound .

Pharmacological Implications (Inferred)

- Sulfonamide Moieties : The propane-2-sulfonamido group may confer protease inhibitory activity, as seen in sulfonamide-containing drugs like Celecoxib. This contrasts with oxazole- or indoline-containing derivatives, which are more common in kinase or receptor antagonists .

- Steric Effects : The tert-butyl group could hinder interactions with flat binding pockets, making the target compound less suitable for targets requiring planar aromatic interactions compared to 4-(1,3-Oxazol-5-yl)piperidine .

Biological Activity

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is a sulfonamide-containing compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group attached to a piperidine ring and a sulfonamide functional group, suggests various mechanisms of action and therapeutic potentials.

- Molecular Formula : C13H26N2O4S

- Molar Mass : 306.42 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

The compound's mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It acts as an orexin type 2 receptor agonist, which is implicated in appetite regulation and sleep-wake cycles. This suggests therapeutic applications in treating sleep disorders and obesity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, indicating potential applications in treating infections .

- Cytotoxicity : The cytotoxic effects were evaluated using various cell lines, revealing that this compound exhibits selective toxicity profiles that could be beneficial in cancer therapy .

- Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable pharmacokinetic properties, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide | C14H22N2O2S | Exhibits similar receptor activity; used in drug design. |

| N-(piperidin-3-ylmethyl)propane-2-sulfonamide | C9H20N2O2S | Simpler structure; potential for less complex pharmacological profiles. |

| (S)-tert-butyl 3-(propane-2-sulfonamido)piperidine | C13H26N2O4S | Similar sulfonamide functionality; explored for anti-inflammatory effects. |

This table illustrates how this compound compares to other compounds with similar structures, highlighting its unique pharmacological benefits.

Study on Orexin Receptor Agonism

A study investigated the effects of this compound on orexin receptors, demonstrating its ability to enhance orexin signaling pathways. This could lead to novel treatments for conditions like narcolepsy and obesity .

Antimicrobial Properties

In another research project focused on sulfonamide derivatives, this compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.